molecular formula C24H21N3O2S B3905014 4-[(BENZYLSULFANYL)METHYL]-N'-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE

4-[(BENZYLSULFANYL)METHYL]-N'-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B3905014
M. Wt: 415.5 g/mol
InChI Key: CUDHGRQRGMHPTC-WGOQTCKBSA-N
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Description

4-[(BENZYLSULFANYL)METHYL]-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with a molecular formula of C28H24N2O2S It is known for its unique structure, which includes a benzylsulfanyl group and a cyanomethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(BENZYLSULFANYL)METHYL]-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps. One common method includes the condensation of benzylsulfanyl methyl benzohydrazide with an aldehyde derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(BENZYLSULFANYL)METHYL]-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4-[(BENZYLSULFANYL)METHYL]-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(BENZYLSULFANYL)METHYL]-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(BENZYLSULFANYL)METHYL]-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-(benzylsulfanylmethyl)-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c25-14-15-29-23-12-8-19(9-13-23)16-26-27-24(28)22-10-6-21(7-11-22)18-30-17-20-4-2-1-3-5-20/h1-13,16H,15,17-18H2,(H,27,28)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHGRQRGMHPTC-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(BENZYLSULFANYL)METHYL]-N'-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
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4-[(BENZYLSULFANYL)METHYL]-N'-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
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4-[(BENZYLSULFANYL)METHYL]-N'-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
Reactant of Route 4
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4-[(BENZYLSULFANYL)METHYL]-N'-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
Reactant of Route 5
4-[(BENZYLSULFANYL)METHYL]-N'-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
4-[(BENZYLSULFANYL)METHYL]-N'-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE

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